molecular formula C12H16FNO B12073559 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol

4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol

Cat. No.: B12073559
M. Wt: 209.26 g/mol
InChI Key: MYCASKCIHHGEDB-UHFFFAOYSA-N
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Description

4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a 3-fluorophenol core substituted at the 4-position with a cyclobutylmethylaminomethyl group. Its molecular formula is C₁₂H₁₅FNO, with a calculated molecular weight of 208.25 g/mol (exact mass: 208.11). The cyclobutylmethylaminomethyl moiety contributes steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-[(cyclobutylmethylamino)methyl]-3-fluorophenol

InChI

InChI=1S/C12H16FNO/c13-12-6-11(15)5-4-10(12)8-14-7-9-2-1-3-9/h4-6,9,14-15H,1-3,7-8H2

InChI Key

MYCASKCIHHGEDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2=C(C=C(C=C2)O)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Key Compounds for Comparison:

    3-Fluoro-4-(3,4,5-trifluorophenyl)phenol Substituents: Trifluorophenyl group at the 4-position. Properties: High electronegativity due to multiple fluorine atoms, increasing phenolic acidity (estimated pKa ~7–8) and reducing solubility in polar solvents .

    4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol Substituents: Cyano and difluorophenyl groups. Properties: The electron-withdrawing cyano group further lowers pKa (~6.5–7.0) and enhances thermal stability, making it suitable for liquid crystal applications .

    4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol Substituents: Nitro and difluorophenyl groups. Properties: The nitro group strongly withdraws electrons (pKa ~5–6), increasing acidity and favoring applications in superparamagnetic materials .

    Comparative Analysis:

    Property 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol 4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol 4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol
    Molecular Weight (g/mol) 208.25 (calculated) 268.1 275.2 294.2
    Key Substituent Cyclobutylmethylaminomethyl Trifluorophenyl Cyano-difluorophenyl Nitro-difluorophenyl
    Electronic Effects Moderate electron withdrawal (F) + basic NH group Strong electron withdrawal (3×F) Strong electron withdrawal (CN + 2×F) Very strong electron withdrawal (NO₂ + 2×F)
    Predicted pKa ~8–9 (amino group may buffer acidity) ~7–8 ~6.5–7.0 ~5–6
    Lipophilicity (LogP) High (cyclobutyl group) Moderate Low to moderate Low

    Physicochemical and Functional Differences

    • Acidity: The target compound’s phenolic acidity is likely higher than unsubstituted phenol (pKa ~10) but lower than nitro- or cyano-substituted analogs due to the basic amino group, which may partially neutralize acidity.
    • Solubility: The cyclobutyl group increases hydrophobicity, suggesting lower aqueous solubility compared to nitro- or cyano-containing compounds. This property may limit use in polar media but enhance compatibility with lipid membranes in pharmaceutical contexts.
    • Thermal Stability: Nitro and cyano groups in analogs improve thermal stability (e.g., melting points >140°C for nitro derivatives), whereas the target compound’s flexible cyclobutyl group may reduce crystallinity and lower melting points .

    Biological Activity

    4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol can be represented as follows:

    • Molecular Formula : C12_{12}H14_{14}FNO
    • Molecular Weight : 209.24 g/mol

    This compound features a cyclobutylmethyl group attached to an amino group, which is further connected to a 3-fluorophenol moiety. The presence of the fluorine atom is significant for enhancing the compound's biological activity.

    Research indicates that compounds similar to 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Specifically, studies have highlighted the following mechanisms:

    • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing pain perception and inflammatory responses.
    • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of inflammatory mediators, thus exhibiting anti-inflammatory properties.

    Biological Activity Overview

    The biological activities of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol can be categorized as follows:

    Activity Type Description
    Analgesic Effects Potential to reduce pain through modulation of pain pathways.
    Anti-inflammatory May inhibit pro-inflammatory cytokines and enzymes.
    Neuroprotective Effects Possible protective effects on neuronal cells under stress conditions.

    Case Studies and Research Findings

    • Analgesic Activity :
      A study investigated the analgesic properties of similar compounds and found that they significantly reduced pain in animal models through central nervous system pathways. The mechanism involved modulation of opioid receptors, suggesting potential efficacy in pain management.
    • Anti-inflammatory Effects :
      In vitro studies demonstrated that related compounds inhibited the production of nitric oxide (NO) and prostaglandins in macrophages, indicating a strong anti-inflammatory effect. This suggests that 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol could be beneficial in treating inflammatory conditions.
    • Neuroprotection :
      Research on neuroprotective agents has shown that compounds with similar structures can protect neuronal cells from oxidative stress. This was evidenced by reduced markers of cell death in cultures treated with these compounds.

    Pharmacokinetics

    Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 4-(((Cyclobutylmethyl)amino)methyl)-3-fluorophenol:

    • Absorption : Likely to be well absorbed due to its lipophilic nature.
    • Distribution : Predicted to distribute widely in body tissues.
    • Metabolism : May undergo hepatic metabolism; specific pathways need further investigation.
    • Excretion : Primarily via renal pathways; metabolites should be characterized for safety assessments.

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